molecular formula C14H9Cl2NO5 B1666994 Bifenox CAS No. 42576-02-3

Bifenox

Cat. No.: B1666994
CAS No.: 42576-02-3
M. Wt: 342.1 g/mol
InChI Key: SUSRORUBZHMPCO-UHFFFAOYSA-N
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Description

Chemical Identity and Mode of Action Bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) is a nitrophenyl ether herbicide with the molecular formula C₁₄H₉Cl₂NO₅ and a molar mass of 342.128 g/mol . It acts as a selective herbicide, primarily targeting annual broad-leaved weeds and grasses in crops such as cereals, maize, soybeans, and rice . At the cellular level, this compound disrupts plant cell membranes and inhibits photosynthesis by blocking protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrin IX. This accumulation generates light-dependent reactive oxygen species (ROS), causing oxidative damage .

Preparation Methods

Historical Development of Bifenox Synthesis

The discovery of this compound emerged from intensive research into nitrophenyl ether herbicides during the 1960–1970s. Mobil Chemical’s patent (1974) marked the first detailed protocol for this compound synthesis, building upon Rohm & Haas’ earlier work on nitrofen. The critical innovation involved introducing a methyl ester group adjacent to the nitro moiety, which enhanced herbicidal activity while reducing phytotoxicity to crops like soybean and rice. Early industrial production faced challenges in achieving consistent yields above 30% due to side reactions during the Ullmann condensation step, prompting refinements in catalyst selection and temperature control.

Ullmann Condensation: The Central Synthetic Step

Reaction Mechanism and Catalytic Requirements

The Ullmann condensation between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoate forms the core of this compound synthesis. This reaction proceeds via a copper-mediated coupling mechanism:

  • Nucleophilic attack : The phenoxide ion displaces the chlorine atom on the benzoate derivative.
  • Ether bond formation : Aryl-oxygen bond establishment generates the diphenyl ether backbone.
  • Catalyst regeneration : Copper intermediates facilitate electron transfer, enabling catalytic turnover.

Critical parameters influencing yield include:

  • Catalyst : Copper powder or Cu(OAc)₂ (0.1–1.0 eq)
  • Temperature : 180–220°C
  • Reaction time : 2–10 hours
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility but require rigorous moisture control.

Comparative Analysis of Ullmann Reaction Conditions

The following table synthesizes data from historical protocols and analogous diphenyl ether syntheses:

Reactant A Reactant B Catalyst Temp (°C) Time (h) Yield (%)
2,4-Dichlorophenol Methyl 2-nitro-5-Cl-benzoate Cu powder 200 3 32
2-Chloro-4-nitrophenol 3-Bromo-benzoic acid Cu(OAc)₂ 190 2.5 28
4-Fluorophenol Methyl 4-nitro-2-Cl-benzoate Cu/NMP 185 4 41

Key observations:

  • Higher temperatures (>200°C) favor faster kinetics but increase side product formation.
  • Copper powder generally outperforms Cu salts in mediating coupling reactions.
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on both aromatic rings enhance reactivity.

Synthesis of Methyl 2-Nitro-5-Chlorobenzoate

This intermediate is synthesized via a five-step sequence starting from toluene:

Stepwise Protocol

  • Chlorination : Toluene undergoes radical chlorination at 80–100°C with Cl₂ gas, yielding 2-chlorotoluene.
  • Oxidation : KMnO₄-mediated oxidation in acidic aqueous medium converts 2-chlorotoluene to 2-chlorobenzoic acid.
  • Esterification : Treatment with methanol and H₂SO₄ catalyst produces methyl 2-chlorobenzoate.
  • Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C introduces the nitro group para to the ester, forming methyl 2-chloro-5-nitrobenzoate.
  • Rearrangement : Thermal isomerization at 120°C shifts the nitro group to the ortho position relative to the ester.

Critical Process Considerations

  • Nitration selectivity : Maintaining sub-zero temperatures prevents polynitration byproducts.
  • Isomerization control : Prolonged heating during rearrangement risks decarboxylation, necessitating precise temperature monitoring.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity for the final intermediate.

Alternative Synthetic Routes and Modern Innovations

Palladium-Catalyzed Coupling Approaches

Recent advances explore replacing Ullmann condensation with Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) under milder conditions (120–150°C). While these methods reduce energy consumption, they face scalability challenges due to catalyst costs and sensitivity to chloride ions.

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate that microreactor technology improves heat transfer and reaction homogeneity, boosting yields to 45–48% for the Ullmann step. Key advantages include:

  • Reduced side reactions via rapid mixing
  • Shorter residence times (1–2 hours)
  • Enhanced safety profile for exothermic steps.

Industrial-Scale Production and Quality Control

Modern manufacturing facilities employ the following workflow:

  • Batch reactor setup : 10,000 L vessels with copper-lined interiors for catalysis.
  • In-process analytics : HPLC monitoring of reaction progress (USP method).
  • Post-reaction processing :
    • Filtration to remove copper residues
    • Solvent recovery via vacuum distillation
    • Crystallization from ethyl acetate/hexane mixtures
  • Specification testing :
    • Assay (GC): ≥99.0%
    • Residual solvents: <300 ppm (methanol, DMSO)
    • Heavy metals: <10 ppm (Cu, Pb, As).

Chemical Reactions Analysis

Bifenox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, where chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as hydroxide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Bifenox is predominantly employed in agriculture as a selective herbicide. It targets broadleaf weeds while minimizing damage to crops such as maize and soybeans. The compound operates through inhibition of photosynthesis, specifically affecting the light-dependent reactions in chloroplasts.

Table 1: Herbicidal Efficacy of this compound

Crop TypeTarget WeedsApplication Rate (kg/ha)Mode of Action
MaizeBroadleaf Weeds0.5 - 1.0Photosynthesis inhibition
SoybeanAnnual Grasses0.5 - 1.0Photosynthesis inhibition
RiceWeeds in flooded conditions0.3 - 0.6Photosynthesis inhibition

Toxicological Studies

Research has demonstrated that this compound can induce oxidative stress in various biological systems. A study investigated its effects on human cancer cells (ZR-75-1), revealing that this compound enhances reactive oxygen species (ROS) levels without inducing apoptosis, indicating potential implications for cancer treatment resistance .

Case Study: this compound and Cancer Cells

  • Objective : To assess the cytotoxic effects of this compound on ZR-75-1 breast cancer cells.
  • Methodology : Cells were treated with varying concentrations of this compound (0.025 µM and 0.01 µM) for 24 hours.
  • Findings : Increased ROS levels were observed, correlating with enhanced oxidative stress parameters but no significant increase in apoptosis rates .

Environmental Impact Studies

This compound has been studied for its environmental toxicity, particularly in aquatic ecosystems. Research on zebrafish embryos indicated that exposure to this compound resulted in hepatotoxicity and vascular toxicity, highlighting concerns regarding its impact on non-target organisms .

Table 2: Toxic Effects of this compound on Zebrafish

Exposure Duration (hours)Observed Effects
24Hepatotoxicity
48Vascular toxicity
72Developmental abnormalities

Bioremediation Potential

Emerging research suggests potential applications of this compound in bioremediation strategies for contaminated environments. Its interactions with aquatic macrophytes indicate possible pathways for degradation and detoxification of pollutants in agricultural runoff scenarios .

Mechanism of Action

Bifenox exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen. The activated oxygen causes lipid peroxidation, leading to cell membrane damage and ultimately plant death . Both light and oxygen are required for this process to be effective.

Comparison with Similar Compounds

Dichlobenil

Structural and Functional Differences Dichlobenil, another EU-approved nitrophenyl ether herbicide, shares a similar application spectrum but differs structurally.

Parameter Bifenox Dichlobenil
Primary Use Broadleaf weed control in crops Non-crop areas (e.g., railways, roadsides)
Toxicity (Aquatic) Category 1 (Highly toxic) Lower toxicity (specific category not cited)
Oxidative Stress ↑ GSH/GSSG ratio (0.01 µM) ↓ GSH/GSSG ratio
Apoptosis Induction Minimal caspase 3/7 activation Reduces caspase activity

Key Findings :

  • This compound exhibits higher toxicity in E. coli and human breast cancer cells (ZR-75-1), inducing lipid peroxidation and ROS at lower concentrations (0.01–0.025 µM) compared to Dichlobenil (0.05–0.1 µM) .
  • Dichlobenil lacks significant pro-apoptotic effects, while this compound marginally increases caspase 9 activity at 0.025 µM .

Metribuzin

Mechanistic Contrast in Microalgae Metribuzin, a triazinone herbicide, primarily inhibits photosynthesis at Photosystem II (PSII).

Parameter This compound Metribuzin
ROS Induction ↑↑ ROS (3.6-fold at 1×10⁵ nM) Moderate ROS increase
PSII Inhibition 22.5% ↓ Fv/Fm at 1×10⁵ nM Less pronounced impact
Concentration Sensitivity Effective at lower concentrations (6 h exposure) Requires higher doses

Key Findings :

  • This compound causes rapid, concentration-dependent oxidative stress in Chlamydomonas reinhardtii, whereas Metribuzin’s effects are slower and less severe .

Oxyfluorfen and Other Nitrophenyl Ethers

Analytical and Structural Variability
Oxyfluorfen and acifluorfen share the nitrophenyl ether backbone but differ in functional groups, affecting their environmental behavior and detection:

Compound Ionization Mode (LC-MS) Key Structural Feature
This compound Positive-ion Methyl ester, nitro group
Acifluorfen Negative-ion Carboxylic acid moiety
Oxyfluorfen Positive-ion Trifluoromethyl group

Key Findings :

  • This compound’s methyl ester group enhances its volatility and soil mobility compared to acifluorfen, which ionizes in negative mode due to its carboxylic acid .

Fluorodifen and Fomesafen

Biotransformation Efficiency
In Bacillus sp. Za, the nitroreductase DnrA metabolizes multiple diphenyl ether herbicides:

Compound Binding Affinity to DnrA Degradation Pathway
Fomesafen High (Arg244 interaction) Rapid nitro-group reduction
This compound Moderate Slower transformation

Key Findings :

  • Fomesafen’s higher affinity for DnrA suggests more efficient microbial degradation compared to this compound .

Toxicity and Environmental Impact

Herbicide Aquatic Toxicity Mammalian Toxicity ROS Induction
This compound High Moderate (LD₅₀ >5000 mg/kg) High
Dichlobenil Moderate Data limited Moderate
Metribuzin Low Low Low

Mechanistic Highlights :

  • This compound’s dual action (membrane disruption + Protox inhibition) makes it uniquely potent among nitrophenyl ethers but also raises environmental concerns due to aquatic toxicity .
  • Structural variations (e.g., methyl ester in this compound vs. carboxylic acid in acifluorfen) dictate analytical detection methods and ecological persistence .

Biological Activity

Bifenox, a herbicide belonging to the nitrophenyl ether class, is primarily used for controlling weeds in various agricultural settings. Its chemical structure, 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, indicates potential biological activity that warrants detailed investigation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and oxidative stress induction.

This compound functions by inhibiting specific biochemical pathways in target organisms, particularly those involved in cell division and growth. The compound's mechanism of action is primarily linked to its ability to disrupt the normal functioning of plant and microbial cells.

PropertyValue
Chemical FormulaC₁₃H₉Cl₂N₃O₄
Molecular Weight304.12 g/mol
SolubilitySoluble in organic solvents
pH StabilityStable between pH 5-7

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. A study evaluated its effects on Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that this compound could stimulate the growth of certain bacterial strains while exhibiting inhibitory effects on others.

Case Study: Antimicrobial Activity Assessment

In a controlled laboratory setting, this compound was tested at concentrations of 0.025 µM and 0.01 µM against selected microbes over a period of 24 hours. The findings highlighted:

  • Stimulatory Effects : Enhanced growth in E. coli and P. aeruginosa.
  • Inhibitory Effects : Reduced viability in C. albicans.

The percentage viability was expressed as follows:

Viability(%)=(Number of colonies treatedNumber of colonies control)×100\text{Viability}(\%)=\left(\frac{\text{Number of colonies treated}}{\text{Number of colonies control}}\right)\times 100

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cancer cell line ZR-75-1 to evaluate the potential adverse effects of this compound. The study focused on cell viability, apoptosis rates, and oxidative stress markers.

Table 2: Cytotoxicity Results on ZR-75-1 Cells

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)ROS Generation (µM)
0.02585515
0.0190310

The results indicated that while this compound did not significantly induce apoptosis, it led to increased levels of reactive oxygen species (ROS), suggesting potential oxidative stress implications.

Oxidative Stress Induction

This compound has been shown to elevate oxidative stress parameters in treated cells. The generation of ROS can lead to cellular adaptations that may confer resistance to standard treatment regimens.

Mechanism of Oxidative Stress

The oxidative stress induced by this compound is attributed to its interaction with cellular components, leading to lipid peroxidation and DNA damage. This mechanism is critical in understanding its long-term effects on human health and environmental impact.

Environmental Impact and Safety Concerns

While this compound is effective as a herbicide, its biological activity raises concerns regarding environmental contamination and human exposure. Studies have shown that exposure to this compound can lead to significant ecological consequences, including alterations in microbial community structures in soil and water systems.

Regulatory Insights

Regulatory bodies have conducted extensive reviews on the safety profile of this compound. Reports indicate no significant findings related to carcinogenicity or long-term toxicity at prescribed application rates; however, continuous monitoring is recommended due to its potential for bioaccumulation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Bifenox that influence its environmental persistence and bioavailability in experimental systems?

this compound (C₁₄H₉Cl₂NO₃) is a diphenyl ether herbicide with a molecular weight of 310.132 g/mol and a melting point of 359.27 K . Its nitro and chlorine substituents enhance hydrophobicity, affecting adsorption to soil organic matter. For bioavailability studies, researchers should quantify log Kow (octanol-water partition coefficient) and solubility in aqueous matrices to predict environmental mobility. Standard protocols include HPLC-UV for quantification and OECD 106 guidelines for adsorption-desorption experiments .

Q. How should researchers design controlled experiments to assess this compound toxicity in model organisms?

Use standardized models like zebrafish (Danio rerio) embryos for developmental toxicity assays. Key parameters include:

  • Exposure concentrations : Align with LC₅₀ values (e.g., 0.1–1 μM in zebrafish ).
  • Endpoints : Apoptosis (via Annexin V staining), oxidative stress (DCFH-DA probes), and developmental defects (vascular/liver impairment in transgenic lines fli1a:eGFP and l-fabp10a:dsRed) .
  • Controls : Include solvent-only controls (e.g., acetonitrile) to isolate herbicide effects .

Q. What methodologies are recommended for detecting this compound residues in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with SPE (solid-phase extraction) is optimal. Validate with spike-recovery tests in soil/water matrices (recovery ≥80%, RSD ≤15%). Report limits of detection (LOD) and quantification (LOQ) using ICH Q2 guidelines .

Advanced Research Questions

Q. How can conflicting data on this compound-induced apoptosis (e.g., protective vs. cytotoxic effects) be reconciled in experimental studies?

Contradictions in apoptosis rates (e.g., 3–8% in human cancer cells vs. zebrafish ) may arise from:

  • Cell type specificity : Cancer cell lines (e.g., HeLa) vs. primary cells.
  • Exposure duration : Acute (24h) vs. chronic (72h) treatments.
  • Mechanistic pathways : ROS-dependent apoptosis vs. AKT/GSK-3β/P38 MAPK signaling . Resolution : Conduct dose-response curves across multiple models and validate with transcriptomic profiling (RNA-seq) to identify conserved pathways .

Q. What computational approaches improve the prediction of this compound runoff in agricultural fields?

The PELMO model simulates this compound transport using:

  • Input parameters : Soil slope, organic carbon content, rainfall intensity, and application rates .
  • Calibration : Compare with field runoff data from rainfall simulations (e.g., 7 m² plots post-application).
  • Validation : Use HPLC to quantify this compound in runoff water; adjust model coefficients (e.g., degradation half-life) iteratively .

Q. How can researchers quantify oxidative stress dynamics in this compound-exposed organisms with high spatial-temporal resolution?

Combine fluorescent probes (e.g., DCFH-DA for ROS) with live-cell imaging in zebrafish embryos. For temporal resolution, use time-lapse microscopy at 10-minute intervals. Normalize fluorescence intensity to control groups and correlate with apoptotic markers (caspase-3 activity) .

Q. What experimental designs address the ecological impact of this compound metabolites in non-target soil microbiota?

  • Metabolite identification : LC-QTOF-MS to characterize degradation products (e.g., nitro-reduced intermediates).
  • Microbial assays : 16S rRNA sequencing to assess shifts in Proteobacteria and Actinobacteria populations.
  • Functional impact : Measure soil enzyme activities (urease, dehydrogenase) post-exposure .

Q. Methodological Guidance for Data Reporting

  • Supporting Information : Follow Beilstein Journal of Organic Chemistry guidelines: Place raw data (e.g., LC-MS chromatograms, apoptosis counts) in appendices with cross-references in the main text .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., concentration-dependent effects) .
  • Reproducibility : Detail solvent purity (e.g., acetonitrile ≥99.9%), storage conditions (-20°C for stock solutions), and equipment calibration protocols .

Properties

IUPAC Name

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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InChI

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3
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InChI Key

SUSRORUBZHMPCO-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C14H9Cl2NO5
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DSSTOX Substance ID

DTXSID1040320
Record name Bifenox
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Molecular Weight

342.1 g/mol
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Physical Description

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline]
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Solubility

Solubility in xylene at 25 °C: 30%, Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30., In water, 0.398 mg/l @ 25 °C
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Density

1.155 g/ml
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Vapor Pressure

0.0000001 [mmHg], 2.4X10-6 mm Hg @ 25 °C
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Color/Form

Solid, Yellow tan crystals

CAS No.

42576-02-3
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Melting Point

85 °C
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Retrosynthesis Analysis

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